![molecular formula C13H15ClN4 B3036646 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline CAS No. 39216-68-7](/img/structure/B3036646.png)
2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline
Overview
Description
2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline is a chemical compound with the molecular formula C13H15ClN4 . It is a derivative of quinazoline, a heterocyclic compound that has a wide range of biological properties . Quinazoline derivatives are of interest in medicinal chemistry .
Synthesis Analysis
Quinazoline-based compounds can be synthesized by various methods. For instance, quinazoline-2,4-diones can be synthesized by the cyclocondensation reaction of 2-chloro-4-anilinoquinazoline-chalcones with 2,4,5,6-tetraaminopyrimidine . Another method involves the reaction of 2,4-dichloroquinazoline with dimethylaniline .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline is characterized by a quinazoline core, which is a bicyclic compound containing two nitrogen atoms . The compound also contains a chloro group and a methylpiperazin-1-yl group attached to the quinazoline core .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, 2-aryl-4-chloroquinazoline conjugates with 7-amino-2-aryl-5-bromoindoles have demonstrated antiproliferative action against certain cells . Another study reported the synthesis of quinazoline-based pyrimidodiazepines by the cyclocondensation reaction of 2-chloro-4-anilinoquinazoline-chalcones with 2,4,5,6-tetraaminopyrimidine .Scientific Research Applications
Anti-Angiogenesis Properties
Angiogenesis, the process by which new blood vessels form from existing ones, plays a crucial role in tumor growth and metastasis. Inhibition of angiogenesis is a promising strategy for cancer therapy. Researchers have explored the anti-angiogenic effects of quinazoline derivatives, including 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline . Studies have shown that these derivatives exhibit potent antiproliferative activities against tumor cell lines and inhibit adhesion and migration of endothelial cells .
VEGFR-2 Inhibition
2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline: shares structural similarities with AstraZeneca’s ZD6474 (vandetanib), a potent inhibitor of VEGF receptor-2 (VEGFR-2). VEGFR-2 plays a critical role in angiogenesis. By targeting VEGFR-2, this compound may interfere with tumor-induced neovascularization .
Anticancer Activity
Quinazolines, including our compound of interest, exhibit a broad spectrum of biological activities. Their heterocyclic structure makes them attractive candidates for anticancer drug development. Researchers continue to explore the potential of 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline as an anticancer agent .
Custom Synthesis and Drug Development
The compound’s availability for custom synthesis allows researchers to modify its structure and explore analogs with improved properties. Such efforts contribute to drug development pipelines, potentially leading to novel therapies.
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to target tyrosine kinases , which play a crucial role in cell signaling pathways, particularly in cell growth and differentiation.
Mode of Action
Quinazoline derivatives have been reported to inhibit tyrosine kinases . This inhibition can disrupt the signaling pathways, leading to changes in cell growth and differentiation.
Biochemical Pathways
Given its potential interaction with tyrosine kinases, it may impact pathways related to cell growth and differentiation .
Result of Action
Quinazoline derivatives have been associated with anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in certain cancer cell lines.
Safety and Hazards
While specific safety and hazard information for 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline was not found in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For instance, a related compound, 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride, has been associated with certain hazards, including harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Quinazoline derivatives, including 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline, continue to be of interest in medicinal chemistry due to their wide range of biological properties . Future research may focus on designing and synthesizing new quinazoline-based compounds with potential therapeutic applications . For instance, new series of quinazoline-based pyrimidodiazepines have been synthesized as potential drugs of anticancer potency .
properties
IUPAC Name |
2-chloro-4-(4-methylpiperazin-1-yl)quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)12-10-4-2-3-5-11(10)15-13(14)16-12/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCJDDILEMCNLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247788 | |
Record name | 2-Chloro-4-(4-methyl-1-piperazinyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline | |
CAS RN |
39216-68-7 | |
Record name | 2-Chloro-4-(4-methyl-1-piperazinyl)quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39216-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(4-methyl-1-piperazinyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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